molecular formula C11H15N3 B11821371 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine

5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine

Cat. No.: B11821371
M. Wt: 189.26 g/mol
InChI Key: RKSOJRLAKPYNIZ-UHFFFAOYSA-N
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Description

5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine is a heterocyclic compound featuring a dimethylaminopyridine core linked to a partially saturated pyrrole ring (3,4-dihydro-2H-pyrrol-5-yl). This structure places it within a broader class of pyridine derivatives with diverse biological and chemical applications. For instance, derivatives of this compound, such as 5-(3,4-dihydro-2H-pyrrol-5-yl)-pyrimidines, have been synthesized for exploratory studies in organic chemistry and drug development .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C11H15N3/c1-14(2)11-6-5-9(8-13-11)10-4-3-7-12-10/h5-6,8H,3-4,7H2,1-2H3

InChI Key

RKSOJRLAKPYNIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)C2=NCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine typically involves the condensation of pyrrole derivatives with pyridine derivatives under specific reaction conditions. One common method involves the use of pyrrolidin-2-one and arylamino pyrimidine-2,4-diones . The reaction is usually carried out in the presence of a catalyst, such as iron (III) chloride, under mild conditions to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure that includes a pyridine ring and a pyrrole moiety. Its molecular formula is C12H16N2C_{12}H_{16}N_2, with a molecular weight of approximately 188.27 g/mol. The presence of both nitrogen atoms in the heterocycles contributes to its reactivity and interaction with biological targets.

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds with similar structures to 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine and pyrrole can inhibit key enzymes involved in cancer cell proliferation and survival pathways. The compound's ability to interact with molecular targets in cancer cells suggests potential for development as an anticancer agent.

Case Study:
A study focusing on pyrrole-based compounds demonstrated their efficacy against various cancer cell lines, showing IC50 values ranging from 10 µM to 30 µM, indicating promising anticancer activity in vitro .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar nitrogen-containing heterocycles can exhibit activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study:
In a comparative study, several pyrrole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting effective antibacterial activity .

Biochemical Applications

1. Enzyme Inhibition

5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine may serve as an enzyme inhibitor in biochemical assays. Its structural similarity to known enzyme substrates allows it to compete effectively for binding sites.

Example:
Inhibitory assays have shown that related compounds can inhibit enzymes such as acetylcholinesterase and cyclooxygenase, which are crucial in neurodegenerative diseases and inflammatory responses .

Material Science Applications

1. Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit charge transport properties is beneficial for device performance.

Research Findings:
Studies have indicated that incorporating such nitrogen-rich compounds into polymer matrices enhances charge mobility and device efficiency .

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine and its analogs:

Compound Name Core Structure Substituent/Modification Key Applications/Properties Synthesis Yield (If Reported)
5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine Dimethylaminopyridine 3,4-Dihydro-2H-pyrrol-5-yl Intermediate for pyrrolidine-pyrimidine derivatives Not explicitly reported
5-(5-Bromobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine (Br-BETA) Dimethylaminopyridine 5-Bromobenzofuran-2-yl Aβ plaque imaging agent (Alzheimer’s research) 6.66%
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine Dimethylaminopyridine Aminomethyl group Intermediate for NAMPT inhibitors (cancer therapy) Not reported
5-(3-Cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylpyrimidin-2-amine Dimethylaminopyrimidine Imidazo[4,5-b]pyridine with cyclohexyl Not specified (structural diversity study) Not reported
N-[4-(2-Methoxy-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]-5-methylpyridin-2-amine Methylpyridin-2-amine Methoxy-imidazo[4,5-b]pyridine-phenyl Not specified (structural exploration) Not reported

Physicochemical and Pharmacokinetic Properties

  • Br-BETA : Molecular weight 318 g/mol (ESI-MS) ; lipophilicity likely favors blood-brain barrier penetration.
  • 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine: Predicted pKa of 8.18, indicating moderate basicity, with storage recommendations at 2–8°C .
  • Target Compound: No explicit data, but the dihydro-pyrrole group may enhance solubility compared to fully aromatic analogs.

Critical Analysis of Structural Modifications

  • Heterocyclic Substituents : Replacing the dihydro-pyrrole in the target compound with benzofuran (Br-BETA) shifts applications from synthetic intermediates to imaging agents. The benzofuran group’s planar structure may enhance π-stacking with Aβ plaques .
  • Aminomethyl vs.
  • Yield Challenges : Low yields in Br-BETA synthesis (6.66%) contrast with unspecified but presumably optimized protocols for pyrrolidine derivatives, underscoring the need for methodological refinement in cross-coupling reactions .

Biological Activity

5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine, known by its CAS number 1352505-98-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C₁₁H₁₅N₃
  • Molecular Weight : 189.26 g/mol
  • Structure : The compound features a pyridine core substituted with a dihydropyrrole moiety, which is significant for its biological interactions.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, revealing a range of effects:

  • Antimicrobial Activity :
    • Research indicates that derivatives of pyridine and pyrrole exhibit significant antibacterial potency. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often in the nanomolar range .
  • Antifungal Properties :
    • A related compound demonstrated antifungal activity against Aspergillus fumigatus, increasing survival rates in infected models by 60% at specific dosages . This suggests that 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine may share similar efficacy.
  • Cytotoxicity and Selectivity :
    • Studies on structural analogs have shown that certain derivatives are non-toxic to human liver cell lines (HepG2) at effective concentrations, indicating a favorable safety profile .

The biological activity of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit topoisomerases, which are crucial for DNA replication in bacteria. The binding interactions with specific residues in the enzyme's active site are vital for their mechanism .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values as low as 0.008 μg/mL .
Study 2Investigated antifungal properties; the compound increased survival rates in mice infected with Aspergillus by 60% .
Study 3Assessed cytotoxicity on HepG2 cells; found to be non-toxic at concentrations up to 100 μM .

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